N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Based on the structures of similar compounds, we can infer that “N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide” is likely to be a solid at room temperature .Scientific Research Applications
Synthesis Methodologies
Research has focused on the synthesis of atropisomeric korupensamines A and B utilizing planar chiral arene chromium complex, highlighting advanced synthetic strategies for creating complex biaryl structures which could be relevant for synthesizing compounds like N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (Watanabe et al., 2004). Additionally, the development of catalyst-free multi-component cascade C–H-functionalization in water using molecular oxygen presents an environmentally friendly approach to synthesizing heterocyclic compounds, potentially including tetrahydroquinoline derivatives (Deb et al., 2017).
Biological Activities
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, suggesting the relevance of isoquinoline derivatives in developing kinase inhibitors (Hidaka et al., 1984). Similarly, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives show antiproliferative activities against a panel of human cancer cell lines, indicating the potential of tetrahydroquinoline and naphthamide derivatives in cancer research (Chen et al., 2013).
Material Sciences
In the field of material sciences, the synthesis and electroluminescence study of BR2q (R = Et, Ph, 2-Naphthyl and q = 8-Hydroxyquinolato) compounds have been conducted, focusing on the development of organic light-emitting diodes (OLEDs). This research suggests that compounds with naphthyl and quinoline derivatives could be of interest in the design and fabrication of electronic devices (Wu et al., 2000).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, the search results do not provide any information on the intended use or mechanism of action of this compound.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-2-3-14-26-22-12-11-21(16-19(22)10-13-23(26)27)25-24(28)20-9-8-17-6-4-5-7-18(17)15-20/h4-9,11-12,15-16H,2-3,10,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRPQXAQIYNPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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